2-Chlorothiophene
Overview
Description
2-Chlorothiophene is an effective analgesic and anti-inflammatory drug that has been used in the treatment of inflammatory bowel disease . It is used as a reagent in chemical synthesis, especially the preparation of pharmaceutical preparations .
Synthesis Analysis
A synthetic method of 2-chlorothiophene involves adding 25-35wt% hydrochloric acid, thiophene, and triethylamine into a reaction container . The mixture is cooled to -10-0 DEG C, and 25-35wt% hydrogen peroxide is slowly added at the same temperature . After temperature holding for 8-12 hours, the mixture is allowed to stand and layer . The water layer is extracted with ethyl acetate once to three times, combined with the organic layer, rinsed with saturated saline water, and the organic layer is concentrated under reduced pressure to obtain 2-chlorothiophene .Molecular Structure Analysis
The molecular formula of 2-Chlorothiophene is C4H3ClS . It has an average mass of 118.585 Da and a monoisotopic mass of 117.964401 Da .Chemical Reactions Analysis
The photodissociation dynamics of 2-chlorothiophene was studied using resonance enhanced multiphoton ionization (REMPI) time-of-flight (TOF) technique .Physical And Chemical Properties Analysis
2-Chlorothiophene has a density of 1.3±0.1 g/cm3, a boiling point of 128.3±0.0 °C at 760 mmHg, and a vapour pressure of 13.0±0.2 mmHg at 25°C . Its enthalpy of vaporization is 35.1±3.0 kJ/mol, and it has a flash point of 22.8±0.0 °C . The index of refraction is 1.564, and the molar refractivity is 29.5±0.3 cm3 .Scientific Research Applications
Chemical Reactions and Synthesis
2-Chlorothiophene has been studied for its reactivity in various chemical reactions. For instance, it reacts with active aromatic compounds in the presence of AlCl3, yielding 2-arylthiophenes and 5-chloro-2,2′-bithienyl as main products. This demonstrates its potential in synthesizing complex organic compounds (Sone, Yokoyama, Okuyama & Sato, 1986). Additionally, reactions of 2-Chlorothiophene with cation exchange resin and orthophosphoric acid form dimer-type products, further highlighting its utility in organic synthesis (Sone, Shiromaru, Igarashi, Kato & Sawara, 1979).
Spectroscopy and Molecular Structure
Studies on 2-Chlorothiophene include its rotational spectrum and structure, which were examined using supersonic-jet Fourier transform microwave spectroscopy. This research provides insight into the molecular structure and bonding characteristics of 2-Chlorothiophene, contributing to a better understanding of thiophene derivatives (Jin, Li, Zheng, Gou, Xia & Feng, 2019).
Thermodynamics and Physical Properties
The thermodynamic properties of 2-Chlorothiophene have been investigated, revealing insights into its phase transitions and stability. For example, a study reported two glass transitions in its stable crystalline phase, providing valuable information on its behavior under varying temperature conditions (Fujimori & Oguni, 1993).
Surface Chemistry
Research on 2-Chlorothiophene's interaction with surfaces, like its adsorption on Rh(111) surfaces, is crucial for understanding its behavior in heterogeneous systems. This has implications for catalysis and surface science (Chen, Ding, Xu & Li, 2010).
Safety And Hazards
properties
IUPAC Name |
2-chlorothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClS/c5-4-2-1-3-6-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFNQBFZFXUTBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059132 | |
Record name | Thiophene, 2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059132 | |
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Molecular Weight |
118.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorothiophene | |
CAS RN |
96-43-5 | |
Record name | 2-Chlorothiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96-43-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Chlorothiophene | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096435 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-CHLOROTHIOPHENE | |
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Record name | Thiophene, 2-chloro- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Thiophene, 2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chlorothiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.279 | |
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Record name | 2-CHLOROTHIOPHENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3EVV74IJN6 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Number of citations: 120 scripts.iucr.org
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